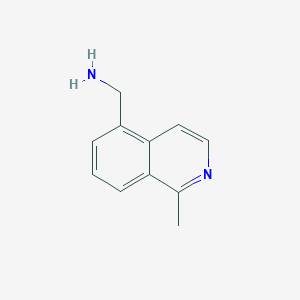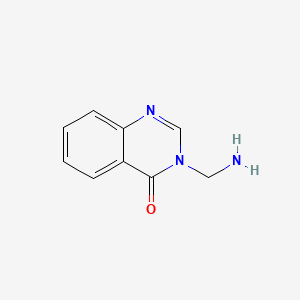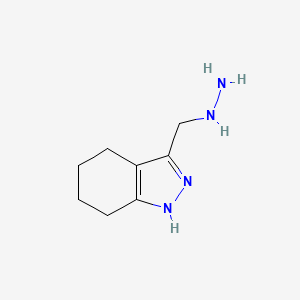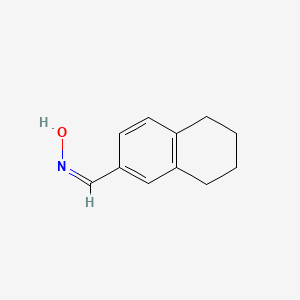![molecular formula C8H9NO3 B11913267 2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B11913267.png)
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol is an organic compound that belongs to the class of phenols It is characterized by the presence of two hydroxyl groups attached to a benzene ring and a hydroxy-methylcarbonimidoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of benzene-1,3-diol with a suitable carbonimidoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach could be the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst. This method allows for the production of large quantities of the compound with high purity and yield.
化学反応の分析
Types of Reactions
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives of the original compound.
科学的研究の応用
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism by which 2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzene ring can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in structure but with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): Similar in structure with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): Similar in structure with hydroxyl groups in the para position.
Uniqueness
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol is unique due to the presence of the hydroxy-methylcarbonimidoyl group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC名 |
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C8H9NO3/c1-5(9-12)8-6(10)3-2-4-7(8)11/h2-4,10-12H,1H3/b9-5- |
InChIキー |
SIQUZFBZMJKFMN-UITAMQMPSA-N |
異性体SMILES |
C/C(=N/O)/C1=C(C=CC=C1O)O |
正規SMILES |
CC(=NO)C1=C(C=CC=C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



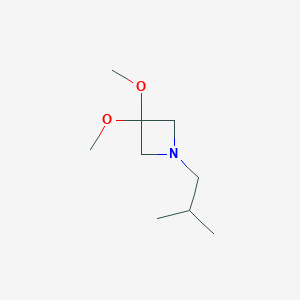
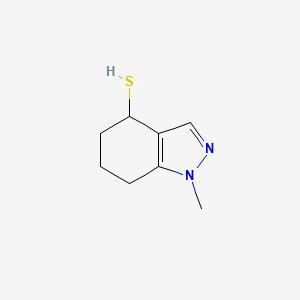
![N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine](/img/structure/B11913192.png)



![Cyclopenta[B]chromene](/img/structure/B11913239.png)
